![molecular formula C14H14N2O3S B281779 2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole ring, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as benzenesulfonyl chloride and various catalysts under controlled temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory responses . The compound binds to TNF-α, preventing it from interacting with its receptors and thereby reducing inflammation. This mechanism makes it a potential candidate for treating inflammatory diseases.
Comparison with Similar Compounds
2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be compared with other indole derivatives, such as:
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide: This compound also inhibits TNF-α but has different binding affinities and potencies.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylate derivatives: Known for their antiviral activities.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-2-8-15-20(18,19)12-7-6-11-13-9(12)4-3-5-10(13)14(17)16-11/h3-7,15H,2,8H2,1H3,(H,16,17) |
InChI Key |
HEVUCIJOSLTWOG-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O |
Canonical SMILES |
CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281697.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)
![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
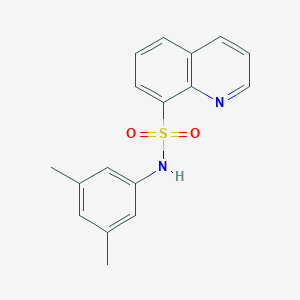
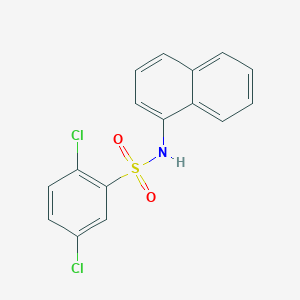
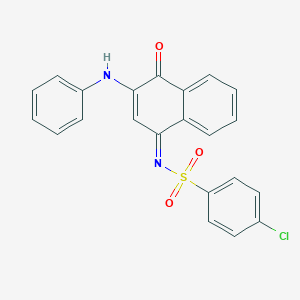
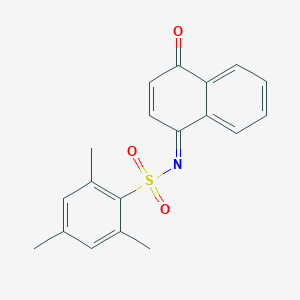
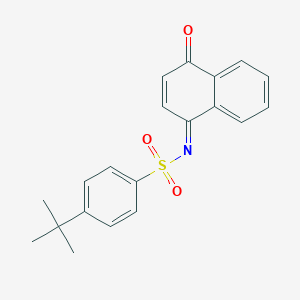
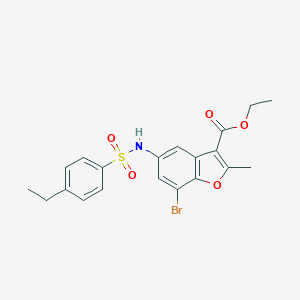
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
